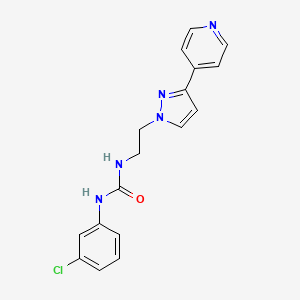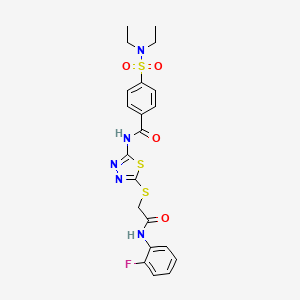![molecular formula C16H17N3O2S B2383866 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide CAS No. 1797062-30-6](/img/structure/B2383866.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide” is a chemical compound that contains a 1H-pyrrolo[2,3-b]pyridine moiety . This moiety is known to have potent activities against FGFR1, 2, and 3 . The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have been developed for their potential in cancer therapy .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves several steps. For instance, the SEM group of a compound was deprotected by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane to afford the desired compound .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine, a component of the compound , is available as a 2D Mol file or as a computed 3D SD file . The ligand binding pocket of JAK3, a target of the compound, is known to be comprised of a hinge region in the ATP-binding site and a spatial cavity surrounded by hydrophobic amino acid residues .
Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives can lead to changes in their potency and cellular activity. For example, replacing the methoxy group at the 3-position of the phenyl ring in one derivative with chlorine decreased its FGFR1 potency and cellular activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives can be analyzed using various techniques. For instance, ATR-FTIR can be used to identify functional groups, and NMR can provide information about the chemical environment of atoms in the molecule .
科学的研究の応用
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The abnormal activation of the FGFR signaling pathway plays a crucial role in various types of tumors. Consequently, targeting FGFRs has become an attractive strategy for cancer therapy. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives that exhibit potent activities against FGFR1, FGFR2, and FGFR3 . Among these derivatives, compound 4h stands out, with impressive FGFR inhibitory activity (IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively). In vitro studies demonstrated that 4h inhibits breast cancer cell proliferation, induces apoptosis, and suppresses migration and invasion . This research opens up prospects for developing FGFR-targeted therapies.
Blood Glucose Reduction
Interestingly, certain pyrrolo[3,4-c]pyridine compounds (related to our target compound) have demonstrated efficacy in reducing blood glucose levels. These compounds could find applications in preventing and treating disorders associated with elevated plasma glucose, such as type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Traf2- and Nck-interacting kinase (TNIK) Inhibition
In-house screenings revealed that the 1H-pyrrolo[2,3-b]pyridine scaffold effectively inhibits TNIK. Several synthesized compounds within this scaffold exhibit potent TNIK inhibition, with some having IC50 values lower than 1 nM. Additionally, some of these compounds show concentration-dependent characteristics of interleukin-2 (IL-2) inhibition .
Potential Lead Compound for Optimization
Compound 4h, mentioned earlier for its FGFR inhibitory activity, also stands out due to its low molecular weight. As a result, it could serve as an appealing lead compound for subsequent optimization efforts .
Synthesis and Chemical Biology
Understanding the synthesis pathways and chemical properties of this compound is essential for further exploration. Researchers have synthesized it from starting materials like 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, which undergoes reactions with R-substituted aldehydes . Investigating its interactions with biological targets and cellular pathways will provide valuable insights.
作用機序
Target of Action
The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets (FGFRs) by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate various biological processes . The inhibition of FGFRs by the compound results in the suppression of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This can lead to the prevention of abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial adme properties and bioavailability .
Result of Action
The compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These effects are likely due to the compound’s inhibition of FGFRs and the subsequent suppression of downstream signaling pathways .
将来の方向性
特性
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-22(21,15-7-2-1-3-8-15)18-11-5-12-19-13-9-14-6-4-10-17-16(14)19/h1-4,6-10,13,18H,5,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTSPIVGNQAWCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

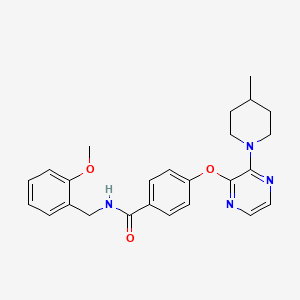
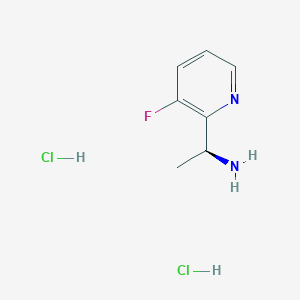
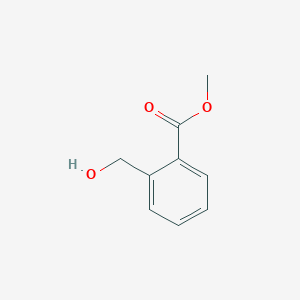
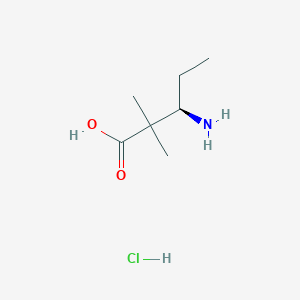
![Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2383793.png)
![1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide](/img/structure/B2383794.png)
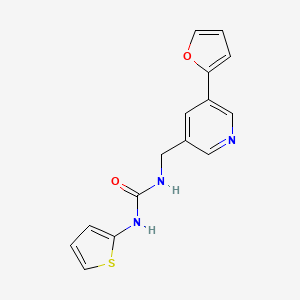
![2-[[1-[2-(Triazol-1-yl)ethyl]piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2383797.png)
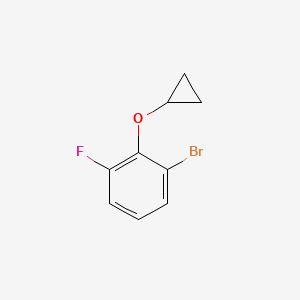
![Ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate](/img/structure/B2383800.png)
![(2-Chloropyridin-4-yl)-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2383802.png)
